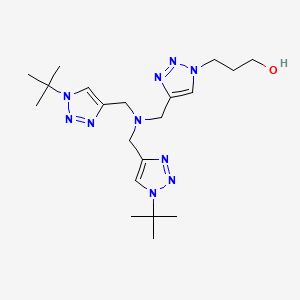

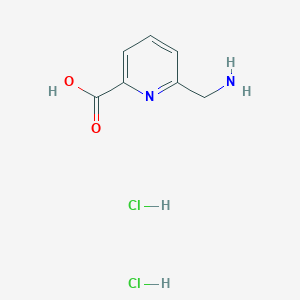

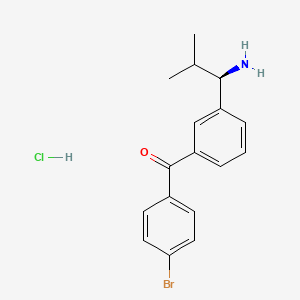

![molecular formula C34H40F2S4 B8181037 4,8-双(5-(2-乙基己基)-4-氟噻吩-2-基)苯并[1,2-b:4,5-b']二噻吩](/img/structure/B8181037.png)

4,8-双(5-(2-乙基己基)-4-氟噻吩-2-基)苯并[1,2-b:4,5-b']二噻吩

描述

“4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene” (BDTT) is a compound that has been used in the construction of sulfone-based dual acceptor copolymers . These copolymers have shown potential in the field of photocatalytic hydrogen evolution .

Synthesis Analysis

The synthesis of similar benzodithiophene (BDT)-based polymers has been achieved using the Pd-catalyzed Stille-coupling method . This method has been used to create polymers that are soluble in common organic solvents and possess high thermal stability .Molecular Structure Analysis

BDTT has been used to construct a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups . The structure of these copolymers allows for strong interchain interactions that facilitate aggregation at room temperature .Chemical Reactions Analysis

BDTT has been used in a sulfide oxidation tuning approach for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers . This approach has demonstrated that the A1–A2-type copolymer possesses the potential to supersede the D–A-type copolymer and A–A-type homopolymer .Physical And Chemical Properties Analysis

BDTT-based polymers are known for their solubility in common organic solvents and high thermal stability . They also have the ability to form strong interchain interactions that facilitate aggregation at room temperature .科学研究应用

光伏应用:这些化合物主要用于有机太阳能电池。例如,4,8-双(2-乙基己氧基)苯并[1,2-b:3,4-b′]二噻吩 (BDT) 已显示出作为光伏应用的光收集有机共轭聚合物的潜力 (Keller 等人,2016 年)。此外,发现对这些基于苯并二噻吩的聚合物进行氟化和烷基硫化可以在太阳能电池中在大开路电压和小短路电流之间取得平衡,从而带来卓越的性能 (Du 等人,2018 年)。

有机电子:这些材料在高性能有机电子设备的开发中也至关重要。在 PBDB-T 聚合物中加入 BDTF 单元等特定基团可以提高聚合物太阳能电池的大开路电压 (Yang 等人,2020 年)。类似地,P(BDT-SDPPDS) 和 P(BDTT-SDPPDS) 等化合物由于其令人印象深刻的空穴迁移率和能级,已用于高效的薄膜晶体管和太阳能电池 (Tamilavan 等人,2014 年)。

增强设备性能:这些化合物通常用于提高太阳能电池的性能和稳定性。例如,已显示出 1,4-丁二硫醇等溶剂添加剂通过影响供体相中富勒烯的分布,提高了 PTB7-Th 太阳能电池的性能和光稳定性 (Xie 等人,2017 年)。

作用机制

未来方向

属性

IUPAC Name |

4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]thieno[2,3-f][1]benzothiole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40F2S4/c1-5-9-11-21(7-3)17-27-25(35)19-29(39-27)31-23-13-15-38-34(23)32(24-14-16-37-33(24)31)30-20-26(36)28(40-30)18-22(8-4)12-10-6-2/h13-16,19-22H,5-12,17-18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYRYMQYXUIFRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=C(C=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC(=C(S5)CC(CC)CCCC)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40F2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

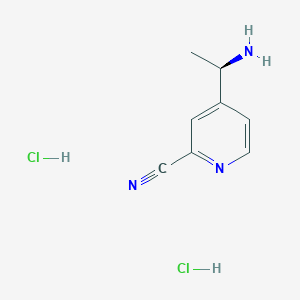

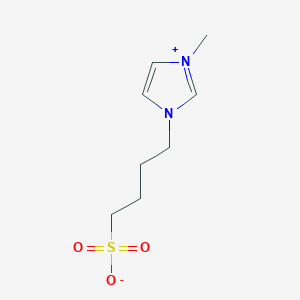

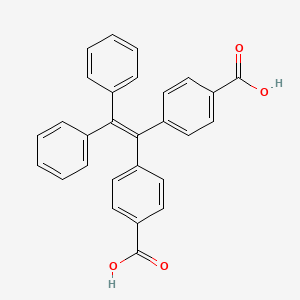

![6-Bromo-2-(2-ethylhexyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B8180997.png)

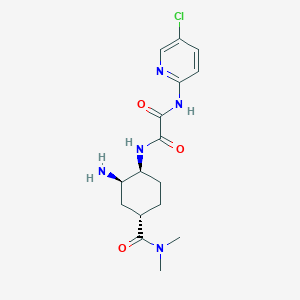

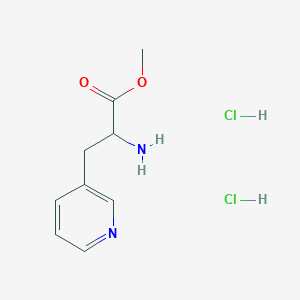

![6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydrodithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene-2,8-dicarboxaldehyde](/img/structure/B8181002.png)

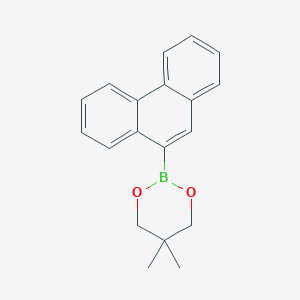

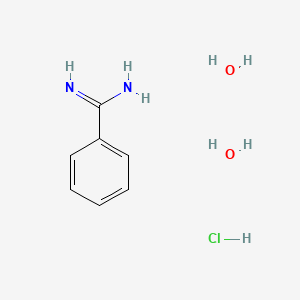

![1,7-Dihydrodibenzo[b,e][1,4]dioxino[2,3-d:7,8-d']bis([1,2,3]triazole)](/img/structure/B8181048.png)

![(2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylpent-4-enoic acid](/img/structure/B8181059.png)